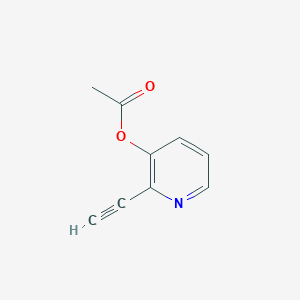

2-Ethynylpyridin-3-yl acetate

Description

2-Ethynylpyridin-3-yl acetate is a pyridine derivative featuring an ethynyl (-C≡CH) group at the 2-position and an acetate ester (-OAc) at the 3-position of the pyridine ring. Pyridine derivatives are widely studied for their biological activity, particularly in medicinal chemistry, due to their ability to interact with enzymes and receptors . The ethynyl group may enhance reactivity in cross-coupling reactions (e.g., Sonogashira coupling), while the acetate ester could serve as a protecting group or influence metabolic stability in drug design .

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

(2-ethynylpyridin-3-yl) acetate |

InChI |

InChI=1S/C9H7NO2/c1-3-8-9(12-7(2)11)5-4-6-10-8/h1,4-6H,2H3 |

InChI Key |

UHBANOYGRKMYBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(N=CC=C1)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Reactivity: The ethynyl group in 2-Ethynylpyridin-3-yl acetate distinguishes it from analogs like N-(2-Hydroxypyridin-3-yl)acetamide (hydroxy/amide) or 2-(Pyridin-3-yl)acetic acid (carboxylic acid). Ethynyl groups enable click chemistry or coupling reactions, whereas esters (acetate) may hydrolyze under acidic/basic conditions .

Biological Relevance: Pyridine derivatives with electron-withdrawing groups (e.g., acetate, cyano) often exhibit enhanced binding to therapeutic targets, such as kinases or G-protein-coupled receptors . The ethynyl group may further modulate lipophilicity and membrane permeability.

Q & A

Q. What are the recommended synthetic routes for 2-Ethynylpyridin-3-yl acetate, and how can reaction efficiency be optimized?

Methodological Answer:

- Sonogashira Coupling : A common method for introducing acetylene groups to aromatic systems. Use palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with copper iodide as a co-catalyst in a mixed solvent system (e.g., THF/DMF) under inert atmosphere.

- Optimization Parameters :

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent Polarity : Polar aprotic solvents enhance nucleophilic substitution in precursor pyridine derivatives.

- Catalyst Loading : 2–5 mol% Pd catalyst minimizes cost while ensuring yield (>80%).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are critical for characterizing 2-Ethynylpyridin-3-yl acetate, and how should spectral contradictions be resolved?

Methodological Answer:

- Key Techniques :

- ¹H/¹³C NMR : Confirm acetylene (δ ~2.5–3.5 ppm for terminal alkynes) and acetate ester (δ ~2.0–2.3 ppm for CH₃COO) groups.

- IR Spectroscopy : Detect C≡C stretch (~2100 cm⁻¹) and ester C=O (~1740 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- Resolving Contradictions : Cross-validate with X-ray crystallography (e.g., SHELXL refinement ) or computational methods (DFT-predicted spectra). For ambiguous peaks, use deuterated solvent controls or variable-temperature NMR .

Q. What safety protocols are essential when handling 2-Ethynylpyridin-3-yl acetate given its structural analogs' hazards?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 4°C, away from oxidizers or moisture.

- Spill Management : Absorb with inert materials (e.g., sand), dispose via hazardous waste channels.

- Emergency Measures : For eye exposure, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 2-Ethynylpyridin-3-yl acetate in complex reaction systems?

Methodological Answer:

- DFT Workflow :

- Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.

- Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Transition State Modeling : Locate TS barriers for acetylene participation in click reactions or cycloadditions.

- Validation : Compare computed IR/NMR spectra with experimental data. Reference NIST thermochemical databases for enthalpy/entropy corrections .

Q. What strategies address discrepancies between crystallographic data and spectroscopic results for acetylene-containing pyridine derivatives?

Methodological Answer:

Q. How to design experiments to study the stability of 2-Ethynylpyridin-3-yl acetate under varying pH and temperature?

Methodological Answer:

- Experimental Design :

- Kinetic Analysis : Apply Arrhenius equation to calculate activation energy (Eₐ) for hydrolysis or oxidation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.